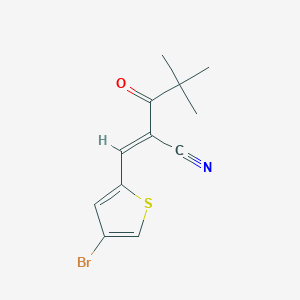
N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as FMBS, is a sulfonamide compound that has been synthesized and researched for its potential applications in various scientific fields.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide is not fully understood. However, it is believed to act by binding to the active site of certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including respiration and digestion. This compound has also been shown to exhibit antibacterial activity against certain strains of bacteria, including Helicobacter pylori, which is associated with gastric ulcers.
実験室実験の利点と制限
N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its high purity, which allows for accurate and reproducible results. Another advantage is its relatively low cost compared to other sulfonamide compounds. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.
将来の方向性
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide. One potential direction is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological samples. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.
合成法
N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with 2,5-dimethyl aniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield this compound in high purity.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and urease, which are involved in various physiological processes. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a potential anticancer agent.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-10-4-5-12(3)15(8-10)20(18,19)17-13-7-6-11(2)14(16)9-13/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERSFPLUBNMLGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one](/img/structure/B5435644.png)
![4-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5435646.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5435653.png)

![1-[4-(2-propyn-1-yloxy)benzoyl]pyrrolidine](/img/structure/B5435664.png)
![7-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435667.png)
![N-[2-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5435673.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5435683.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5435711.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5435717.png)

![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)